molecular formula C15H19N3OS B1275376 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669708-94-5

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1275376
M. Wt: 289.4 g/mol
InChI Key: SISVWVRKVKLMOC-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and characterized, indicating the interest in this class of compounds for their potential biological and chemical properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazides with various electrophiles. For instance, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure. For example, the crystal structure of a similar compound was determined to crystallize in the monoclinic space group with specific cell parameters . Theoretical calculations, such as DFT and HF methods, complement these experimental techniques by predicting molecular geometries and properties, which typically show good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. The presence of functional groups such as allyl and ethylphenoxyethyl could affect the compound's behavior in chemical reactions. For instance, the electronic structures and thiol-thione tautomeric equilibrium have been studied for these heterocyclic thione derivatives, which can impact their chemical reactivity . Additionally, the functionalization of triazole thiols has been explored to synthesize novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by the molecular structure and substituents. Theoretical studies, including DFT calculations, can predict several thermodynamic properties and the molecular electrostatic potential, which are important for understanding the compound's reactivity and interactions with other molecules . The nonlinear optical properties of these compounds have also been predicted to be significant, indicating potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization

4-Allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been studied for its various applications in scientific research. This compound is synthesized through a series of chemical reactions, starting from basic precursors to form the 1,2,4-triazole ring, which is a significant heterocyclic structure in medicinal chemistry due to its diverse biological activities. The synthesis process often involves the formation of Schiff bases containing the 1,2,4-triazole ring, followed by reactions that introduce the ethylphenoxyethyl group and the allyl group to form the final compound. These synthetic routes are characterized using techniques like IR spectroscopy, NMR spectroscopy (both 1H and 13C), and sometimes elemental analyses to confirm the structure of the synthesized compounds (Mobinikhaledi et al., 2010).

Corrosion Inhibition

One of the notable applications of this type of compound is in the field of corrosion inhibition. Specifically, 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol derivatives have been studied for their ability to protect metals against corrosion. Research has demonstrated that these compounds can effectively inhibit the corrosion of mild steel in acidic environments, such as those containing H2SO4. The mechanism involves the adsorption of the triazole compound onto the metal surface, forming a protective layer that prevents further corrosion. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) are commonly used to evaluate the performance of these inhibitors and to study the nature of the protective films formed on the metal surfaces (Orhan et al., 2012).

Antimicrobial Activity

Compounds with the 1,2,4-triazole core are also investigated for their antimicrobial properties. Some derivatives of 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have shown promising results against various bacterial and fungal strains. The antimicrobial activity is assessed using standard microbiological techniques, and the results indicate that these compounds can serve as potential leads for the development of new antimicrobial agents. The efficacy of these compounds is often compared to established antibiotics, and structure-activity relationship (SAR) studies are conducted to optimize their antimicrobial properties (Martin, 2020).

properties

IUPAC Name

3-[1-(4-ethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-10-18-14(16-17-15(18)20)11(3)19-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISVWVRKVKLMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396023
Record name 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

669708-94-5
Record name 5-[1-(4-Ethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669708-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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